2,2-Dimethyloctanal
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Overview
Description
2,2-Dimethyloctanal is an organic compound with the molecular formula C10H20O. It is an aldehyde with a branched structure, characterized by the presence of two methyl groups attached to the second carbon of the octanal chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyloctanal can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethyloctanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, this compound can be produced via the hydroformylation of 2,2-dimethyl-1-octene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene, using a catalyst such as rhodium or cobalt complexes under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyloctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,2-dimethyloctanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2,2-dimethyloctanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydroxylamine
Major Products Formed
Oxidation: 2,2-Dimethyloctanoic acid
Reduction: 2,2-Dimethyloctanol
Substitution: Imines, oximes
Scientific Research Applications
2,2-Dimethyloctanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyloctanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutanal: Another branched aldehyde with a shorter carbon chain.
2,2-Dimethylhexanal: Similar structure but with a six-carbon chain.
2,2-Dimethylheptanal: Similar structure but with a seven-carbon chain.
Uniqueness
2,2-Dimethyloctanal is unique due to its longer carbon chain compared to other similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for specific applications in fragrance and flavor industries .
Properties
CAS No. |
14250-91-0 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,2-dimethyloctanal |
InChI |
InChI=1S/C10H20O/c1-4-5-6-7-8-10(2,3)9-11/h9H,4-8H2,1-3H3 |
InChI Key |
KVGYAHNHKCCHSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C=O |
Origin of Product |
United States |
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